7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile

描述

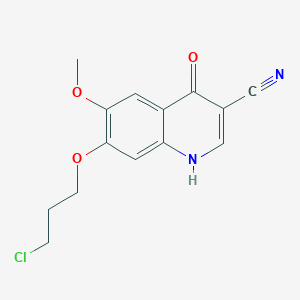

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS: 214470-66-3; molecular formula: C₁₄H₁₃ClN₂O₃) is a key intermediate in the synthesis of bosutinib (SKI-606), a tyrosine kinase inhibitor used in cancer therapy . Its structure features a quinoline core substituted with a 3-chloropropoxy group at position 7, a methoxy group at position 6, a hydroxyl group at position 4, and a cyano group at position 3 (Figure 1).

属性

IUPAC Name |

7-(3-chloropropoxy)-6-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c1-19-12-5-10-11(6-13(12)20-4-2-3-15)17-8-9(7-16)14(10)18/h5-6,8H,2-4H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVSLUWYBFYQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material and Key Intermediates

- Starting material: 5-Bromo-2-methoxyphenol is commonly used as the initial substrate.

- This undergoes sequential reactions to form intermediates such as 3-amino-2-(2-bromobenzoyl)acrylonitrile.

- Key transformations include intramolecular cyclization facilitated by potassium carbonate in DMF (dimethylformamide) to form the quinoline core structure.

Cyclization and Base Selection

- Cyclization is carried out using inorganic bases such as sodium bicarbonate, potassium bicarbonate, ammonium hydroxide, sodium hydroxide, potassium hydroxide, or lithium hydroxide.

- Solvents are typically alcohols like methanol, ethanol, isopropanol, butanol, or tert-butyl alcohol.

- Reaction conditions: stirring for 4 to 6 hours at mild temperatures (25-30°C).

- The reaction mixture is then poured into water under stirring, filtered, and dried to isolate the hydroxy-methoxy quinoline intermediate.

Halogenation Step

- The hydroxy intermediate is reacted with halogenating agents such as phosphorus oxychloride, oxalyl chloride, phosphorus trichloride, phosphorus pentachloride, or thionyl chloride.

- Solvents used include toluene, xylene, benzene, or acetonitrile.

- Reaction temperature is maintained at 80-85°C for 6 to 8 hours.

- The reaction is monitored by HPLC to ensure the residual hydroxy compound is less than 2.0%.

- After completion, the mixture is cooled, quenched with water, and extracted with dichloromethane.

- The organic layer is washed with saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated under vacuum below 45°C.

- The product is then cooled, filtered, washed with n-heptane, and dried under vacuum to yield the chloropropoxy quinoline carbonitrile.

Alkylation with 3-Chloropropanol Derivatives

- Alkylation to introduce the 3-chloropropoxy group is typically achieved by reacting the hydroxyquinoline intermediate with 3-chloropropyl derivatives under basic conditions.

- The reaction is often catalyzed or assisted by iodide salts such as sodium iodide, potassium iodide, tetrabutylammonium iodide, or tetrapropylammonium iodide.

- Reaction temperatures range from 25-30°C initially, followed by heating to 80-85°C for 5 to 7 hours.

- The reaction progress is monitored by HPLC to ensure the starting hydroxy compound is under 2.0%.

Typical Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Monitoring | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Base (NaHCO3, KOH, NH4OH, etc.) | Methanol, Ethanol, etc. | 25-30°C | 4-6 hours | HPLC | Stirred, then poured into water |

| Halogenation | POCl3, Oxalyl chloride, PCl3, PCl5, SOCl2 | Toluene, Xylene, Benzene | 80-85°C | 6-8 hours | HPLC | Quenched with water, extracted |

| Alkylation | 3-Chloropropyl derivative + iodide salt catalyst | Alcohols or DMF | 25-30°C then 80-85°C | 5-7 hours | HPLC | Iodide salts enhance reaction rate |

| Purification | Filtration, washing with acetonitrile or n-heptane | — | Ambient | — | — | Drying under vacuum |

Research Findings and Optimization

- The use of inorganic bases in alcohol solvents at mild temperatures ensures high cyclization efficiency with minimal side reactions.

- Halogenation with phosphorus oxychloride under reflux in toluene or xylene provides high yield and purity of the chlorinated product.

- Iodide salts significantly improve the alkylation step by facilitating nucleophilic substitution, reducing reaction times and improving yields.

- HPLC monitoring is critical to control the residual hydroxy intermediate levels, maintaining them below 2.0% to ensure product quality.

- Extraction and washing steps with saturated salt solutions and drying agents like sodium sulfate are essential for removing impurities and solvents.

- Final drying under vacuum at controlled temperatures preserves product integrity and prevents decomposition.

化学反应分析

Types of Reactions

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.

Oxidation and Reduction Reactions: These reactions can modify the quinoline core or the side chains.

Common Reagents and Conditions

Potassium Carbonate: Used as a base in substitution reactions.

Sodium Iodide: Acts as a nucleophile in substitution reactions.

N,N-Dimethylformamide: A solvent that facilitates the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

科学研究应用

Key Intermediate in Drug Synthesis

The primary application of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is as an intermediate in the synthesis of bosutinib, a drug used to treat chronic myelogenous leukemia (CML). Bosutinib acts as a tyrosine kinase inhibitor, which is essential for blocking the signals that lead to cancer cell proliferation. The synthesis of bosutinib involves several steps where this compound plays a crucial role due to its specific functional groups that facilitate further chemical modifications .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Starting materials include substituted quinolines and alkyl halides. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Anticancer Properties

Research indicates that quinoline derivatives exhibit diverse biological activities, including antimicrobial and anticancer properties. The presence of the chloropropoxy group and carbonitrile moiety in this compound may contribute to its pharmacological effects. Studies on similar compounds have shown significant activity against various cancer cell lines, suggesting potential therapeutic applications for this compound .

Clinical Relevance

In clinical settings, bosutinib has demonstrated efficacy in treating patients with CML who are resistant to other therapies. The successful synthesis of this compound is crucial for ensuring a reliable supply of bosutinib for these patients. Ongoing research continues to explore modifications of this compound to enhance its efficacy and reduce side effects associated with current treatments .

作用机制

The mechanism of action of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s functional groups significantly influence its physicochemical properties and biological activity. Below is a comparative analysis with similar quinoline and benzotriazine derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Withdrawing Groups: The 3-cyano group in the target compound enhances electrophilicity, critical for binding kinase ATP pockets.

- Solubility: The 3-chloropropoxy chain improves water solubility compared to benzyloxy or pure alkoxy analogues (e.g., 7-benzyloxy-4-chloroquinoline, CAS 178984-56-0) .

- Bioactivity: Introduction of anilino groups (e.g., 380844-49-5) increases potency against kinases like Src/Abl but complicates synthesis .

Key Findings:

生物活性

7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile is a synthetic compound that belongs to the quinoline family, characterized by its diverse biological activities, particularly in the field of oncology. This compound has garnered attention due to its potential as an anti-cancer agent, specifically through its inhibition of protein tyrosine kinases (PTKs) that are often implicated in cancer progression.

- Molecular Formula : C14H13ClN2O3

- Molecular Weight : 292.72 g/mol

- CAS Number : 214470-66-3

- Appearance : Solid, specific appearance not detailed in the sources.

- Storage Conditions : Recommended at 2-8°C in a refrigerator .

The primary mechanism through which this compound exerts its biological effects is by inhibiting specific protein tyrosine kinases (PTKs). These enzymes play critical roles in the signaling pathways that regulate cell growth and proliferation. By blocking these pathways, the compound can prevent abnormal cell growth associated with various cancers .

Anticancer Properties

Research indicates that this compound shows promise as an anti-cancer agent. It has been noted for its ability to inhibit the growth of mammalian cancer cells and is considered effective against polycystic kidney disease as well .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-Cancer | Inhibits PTKs, leading to reduced cell proliferation in cancer cells. |

| Kidney Disease | Potential therapeutic effects on polycystic kidney disease. |

| Mechanism | Targets signaling pathways involved in cell growth and survival. |

Case Studies and Research Findings

- Inhibition of PTKs :

- Comparative Studies :

- Synergistic Effects :

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, studies on related compounds suggest that modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. The toxicity profile also appears favorable compared to traditional chemotherapeutics, which often suffer from severe side effects due to non-specific targeting .

常见问题

Q. What are the standard synthetic routes for 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile?

The compound is synthesized via a multi-step sequence starting from vanillic acid derivatives. Key steps include:

- Esterification and alkylation : Methyl vanillate is reacted with 1-bromo-3-chloropropane under basic conditions (K₂CO₃/DMF) to introduce the chloropropoxy group .

- Cyclization : Intramolecular cyclization of intermediates (e.g., 3-(2-aminophenyl)-3-oxopropanenitrile) using dimethylformamide dimethyl acetal (DMF-DMA) forms the quinoline core .

- Hydrolysis and purification : Alkaline hydrolysis (NaOH/ethanol) followed by neutralization yields the final product with ≥95% purity .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- 1H-NMR and 13C-NMR : Confirm substitution patterns (e.g., methoxy and chloropropoxy groups). For example, 1H-NMR (CDCl₃) shows peaks at δ 3.81 (t, J=6.2 Hz, 2H, OCH₂), 4.06 (s, 3H, OCH₃), and 7.42 (s, 1H, aromatic) .

- HPLC : Purity is assessed using reverse-phase HPLC; reported purities range from 98.1% to 98.9% .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ calc’d 474.086; found 475) .

Advanced Research Questions

Q. How can researchers optimize the intramolecular cyclization step to improve yield?

- Reagent selection : DMF-DMA is superior to traditional high-temperature cyclization (e.g., Dowtherm A at 250°C), reducing tar formation and improving yields from ~40% to 79% .

- Solvent and temperature : Cyclization in tetrahydrofuran (THF) at 60–70°C for 4–6 hours minimizes side reactions .

- Purification : Recrystallization from hexane/EtOAC enhances purity to >98% .

Q. How should researchers address contradictions in reported yields for the chlorination step?

Discrepancies in yields (e.g., 92.4% in one study vs. 85% in another) arise from:

- Reaction conditions : Excess POCl₃ (3–5 equivalents) and extended reflux times (2–4 hours) improve conversion .

- Workup protocols : Neutralization with saturated NaHCO₃ instead of water reduces hydrolysis of the chlorinated product .

- Validation : Cross-checking with LC-MS or TLC at intermediate stages ensures reproducibility .

Q. What mechanistic insights explain the role of DMF-DMA in cyclization?

DMF-DMA acts as a dehydrating agent and catalyst:

- Formation of enamine intermediates : The reagent facilitates condensation between the amine and carbonyl groups, enabling cyclization via a six-membered transition state .

- Kinetic control : Lower reaction temperatures (60–70°C) favor the quinoline product over decarboxylation byproducts .

Methodological Recommendations

- Scale-up : For hectogram-scale synthesis, prioritize THF over DMF due to easier solvent removal and lower toxicity .

- Impurity analysis : Use preparative HPLC to isolate and characterize byproducts (e.g., decarboxylated derivatives) .

- Green chemistry : Replace POCl₃ with PCl₃ in chlorination steps to reduce hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。